molecular formula C35H36N4O8 B1147782 6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester CAS No. 527687-02-1

6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester

Cat. No.: B1147782
CAS No.: 527687-02-1
M. Wt: 640.69
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Description

Introduction to 6-(Tetramethylrhodamine-5(6)-Carboxamido)hexanoic Acid Succinimidyl Ester

Chemical Identity and Structural Composition

6-TAMRA-X, SE belongs to the xanthene dye family, featuring a tetramethylrhodamine core modified with a hexanoic acid spacer and an N-hydroxysuccinimide (NHS) ester reactive group. Its molecular formula is $$ \text{C}{29}\text{H}{25}\text{N}{3}\text{O}{7} $$, with a molecular weight of 527.53 g/mol. The structural components include:

  • Rhodamine backbone : A planar aromatic system responsible for fluorescence, with dimethylamino groups enhancing electron delocalization.
  • Hexanoic acid linker : A six-carbon chain improving solubility and reducing steric hindrance during conjugation.
  • NHS ester : Enables covalent bonding with primary amines via nucleophilic acyl substitution, forming stable amide bonds.
Table 1: Key Photophysical Properties
Property Value
Excitation maximum (λₑₓ) 555 nm
Emission maximum (λₑₘ) 580 nm
Extinction coefficient (ε) 95,000 M⁻¹cm⁻¹
Quantum yield (Φ) 0.1

The compound’s fluorescence arises from π-π* transitions in the rhodamine core, with Stokes shifts (~25 nm) minimizing self-quenching. Its spectral profile overlaps with green laser lines (532 nm), making it compatible with confocal microscopy.

Historical Development in Fluorescent Probe Design

Rhodamine derivatives trace their origins to 19th-century dye chemistry. In 1877, Ceresole synthesized the first rhodamine by condensing phthalic anhydride with m-aminophenol. The discovery of fluorescein in 1871 by von Baeyer laid the groundwork for xanthene-based fluorophores.

Key milestones in 6-TAMRA-X, SE’s development include:

  • NHS ester innovation : Anderson’s 1963 introduction of NHS esters revolutionized bioconjugation by enabling efficient amine labeling under mild conditions.
  • Isomer separation : Early TAMRA preparations contained 5- and 6-carboxy isomers, but advances in chromatography enabled isolation of the 6-isomer, improving reproducibility in oligonucleotide labeling.
  • Linker optimization : Incorporation of hexanoic acid in the 1990s reduced steric effects during protein labeling, enhancing reaction yields.

This compound addressed limitations of earlier probes like fluorescein isothiocyanate (FITC), which suffered from pH sensitivity and rapid photobleaching.

Role in Modern Biochemical and Biophysical Research

6-TAMRA-X, SE is widely used in:

  • Protein labeling : Covalent attachment to lysine residues or N-termini enables tracking of protein localization and interactions. For example, TAMRA-labeled antibodies are employed in fluorescence microscopy to visualize cytoskeletal components.
  • Oligonucleotide probes : Conjugation to amino-modified DNA/RNA allows real-time PCR monitoring and fluorescence in situ hybridization (FISH). Single-isomer 6-TAMRA ensures consistent electrophoretic mobility in DNA sequencing.
  • FRET applications : As an acceptor dye paired with fluorescein derivatives, it facilitates studies of protein folding and molecular interactions.
Table 2: Common Applications and Experimental Conditions
Application Buffer Conditions Reaction Time
Protein conjugation 0.1 M NaHCO₃, pH 8.5 1–2 hours
DNA labeling 0.1 M borate, pH 8.5 4 hours
Live-cell imaging PBS, pH 7.4 N/A

Properties

IUPAC Name

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]carbamoyl]benzoate;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C35H36N4O8/c1-37(2)22-10-13-25-28(19-22)46-29-20-23(38(3)4)11-14-26(29)33(25)27-18-21(9-12-24(27)35(44)45)34(43)36-17-7-5-6-8-32(42)47-39-30(40)15-16-31(39)41;1-37(2)22-10-13-25-28(19-22)46-29-20-23(38(3)4)11-14-26(29)33(25)24-12-9-21(18-27(24)35(44)45)34(43)36-17-7-5-6-8-32(42)47-39-30(40)15-16-31(39)41/h2*9-14,18-20H,5-8,15-17H2,1-4H3,(H-,36,43,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKTYWIGRZIONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H72N8O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis Strategies

The synthesis of 5(6)-TAMRA-X, SE involves a multi-step process centered on functionalizing tetramethylrhodamine (TAMRA) with a hexanoic acid spacer and activating the terminal carboxylic acid as a succinimidyl ester. The core structure of TAMRA is first modified at the 5- or 6-position with a carboxamido group, which is subsequently linked to a six-carbon aliphatic chain (aminohexanoyl spacer). This spacer, termed the "X" linker, mitigates fluorescence quenching by spatially separating the fluorophore from the biomolecule post-conjugation .

The final activation step converts the carboxylic acid terminus of the hexanoic acid moiety into a succinimidyl ester, a reaction typically mediated by N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Anhydrous conditions are essential to prevent hydrolysis of the reactive ester. For example, in a representative procedure, 5(6)-TAMRA carboxylic acid (10.7 mg, 0.020 mmol) is dissolved in dimethyl sulfoxide (DMSO) and reacted with NHS in the presence of EDC, followed by purification via reverse-phase high-performance liquid chromatography (HPLC) to isolate the active ester .

The regioselective introduction of the carboxamido group at the 5- or 6-position of TAMRA is achieved under controlled alkaline conditions. Sodium carbonate/bicarbonate buffer (pH 9.0) facilitates the nucleophilic attack of the amino-modified hexanoic acid spacer on the activated TAMRA core, forming a stable amide bond . The reaction progress is monitored using thin-layer chromatography (TLC) or analytical HPLC, with typical reaction times ranging from 4 to 12 hours at ambient temperature.

A critical challenge lies in preventing epimerization or degradation of the TAMRA fluorophore during synthesis. The use of UltraMILD monomers and mild deprotection agents, such as potassium carbonate in methanol, has been shown to preserve the integrity of the rhodamine chromophore . Additionally, the choice of solvent is pivotal: DMSO enhances solubility of the hydrophobic TAMRA intermediate, while anhydrous DMF is preferred for NHS esterification to minimize competing hydrolysis .

Purification and Characterization

Post-synthesis purification is performed using preparative HPLC with a C18 column and a gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA). The product elutes at approximately 70–75% acetonitrile, yielding a purity >95% as confirmed by analytical HPLC . Lyophilization of the pooled fractions produces a deep red powder, which is stored at -20°C under desiccation to prevent ester hydrolysis.

Table 1: Physicochemical Properties of 5(6)-TAMRA-X, SE

PropertyValueSource
Molecular Weight640.69 g/mol
Empirical FormulaC₃₅H₃₆N₄O₈
λₑₓ (nm) / λₑₘ (nm)544 / 572
SolubilityDMSO, DMF (>10 mM)
Storage Conditions-20°C, protected from light

Structural validation employs electrospray ionization mass spectrometry (ESI-MS), with the [M+H]⁺ ion observed at m/z 641.2 . Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of the succinimidyl ester (δ 2.84 ppm, singlet, 4H) and the hexanoyl spacer (δ 1.2–1.6 ppm, multiplet, 8H) .

Applications in Biomedical Research

5(6)-TAMRA-X, SE is widely utilized for labeling amino-containing biomolecules, including proteins, peptides, and oligonucleotides. In a seminal study, the compound was conjugated to a folate-thapsigargin derivative to create a fluorescent probe (FL-TAMRA) for tracking folate receptor (FR)-mediated uptake in T-cell acute lymphoblastic leukemia (T-ALL). Flow cytometry revealed FR-specific internalization in leukemia cells, with no significant quenching observed despite covalent attachment .

Table 2: Exemplar Bioconjugation Protocol Using 5(6)-TAMRA-X, SE

StepParameterDetail
1Reaction Buffer0.1 M sodium bicarbonate, pH 8.5
2Molar Ratio (Dye:Protein)5:1
3Incubation Conditions2 hours, 25°C, protected from light
4PurificationSize-exclusion chromatography

The "X" spacer’s seven-atom chain reduces steric hindrance and dye-protein interactions, preserving fluorescence quantum yield (Φ = 0.68 in aqueous buffer) . This property is particularly advantageous for single-molecule fluorescence resonance energy transfer (smFRET) studies, where minimal photobleaching and stable signal intensity are paramount .

Chemical Reactions Analysis

Types of Reactions

6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester primarily undergoes substitution reactions. The succinimidyl ester group is highly reactive towards primary amines, making it suitable for conjugation with proteins and other biomolecules.

Common Reagents and Conditions

Major Products

The major products of these reactions are fluorescent conjugates, such as labeled proteins or nucleic acids, which can be used in various analytical and diagnostic applications.

Scientific Research Applications

Protein Labeling

One of the primary applications of 6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester is in the labeling of proteins. The dye can be covalently attached to proteins via amine groups, allowing for:

  • Fluorescence Microscopy : Visualization of protein localization and dynamics within cells.
  • Flow Cytometry : Quantitative analysis of protein expression on cell surfaces.
  • Western Blotting : Detection of specific proteins in complex mixtures.

Nucleic Acid Labeling

The compound is also employed in labeling nucleic acids, which is vital for:

  • Hybridization Probes : Used in techniques such as fluorescence in situ hybridization (FISH) to detect specific DNA sequences.
  • Sequencing Applications : Enhancing the sensitivity and specificity of sequencing methods.

Live-Cell Imaging

Due to its stability and brightness, this compound is suitable for live-cell imaging studies, enabling researchers to:

  • Monitor cellular processes in real-time.
  • Study protein interactions within living cells.

Diagnostic Assays

The compound plays a significant role in various diagnostic assays, including:

  • Enzyme-Linked Immunosorbent Assays (ELISA) : Detection of specific biomolecules through fluorescent signals.
  • Western Blotting : Identification and quantification of proteins based on their fluorescence after separation by gel electrophoresis.

Case Study 1: Protein Interaction Studies

In a study examining protein-protein interactions, researchers utilized 5(6)-TAMRA-X to label one protein partner while observing interactions via fluorescence resonance energy transfer (FRET). The results demonstrated the utility of this dye in elucidating complex biological interactions within cells.

Case Study 2: Nucleic Acid Detection

A team employed this compound in FISH assays to visualize specific RNA sequences within fixed tissues. The high signal-to-noise ratio provided by the dye enabled clear identification of target RNA molecules amidst background noise.

Mechanism of Action

The primary mechanism of action of 6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester involves its ability to form covalent bonds with primary amines. The succinimidyl ester group reacts with amine groups on proteins or other biomolecules, forming a stable amide bond. This covalent attachment allows the fluorescent dye to be permanently linked to the target molecule, enabling its detection and analysis .

Comparison with Similar Compounds

Research Findings and Practical Considerations

  • Labeling Efficiency : TAMRA-X SE achieved <10% labeling yield in peptide synthesis due to hydrolysis and steric issues, requiring optimized protocols (e.g., excess dye, 4°C reactions) .
  • Biological Impact : Unlike fluorescein derivatives (5-SFX), rhodamine-based dyes like RITC increase Aβ42 oligomer aggregation, highlighting label choice’s critical role in protein studies .
  • Multiplexing : TAMRA-X SE’s orange-red emission pairs well with green (fluorescein) and far-red (BODIPY-630/650) dyes for multi-color imaging .

Biological Activity

6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester, commonly referred to as 5(6)-TAMRA-X, SE, is a fluorescent dye widely utilized in biochemical and molecular biology research. Its primary applications include protein labeling, nucleic acid labeling, and live-cell imaging due to its distinctive fluorescent properties. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, applications in research, and relevant case studies.

Structure and Reactivity

The molecular formula of 5(6)-TAMRA-X, SE is C70H72N8OC_{70}H_{72}N_8O with a molecular weight of approximately 1,080 g/mol. The compound features a succinimidyl ester group that is highly reactive towards primary amines, making it suitable for conjugation with proteins and other biomolecules .

Synthesis Process

The synthesis involves several key steps:

  • Activation of Tetramethylrhodamine : The dye is converted into its carboxylic acid form.
  • Formation of Carboxamido Linkage : The activated dye reacts with hexanoic acid.
  • Succinimidyl Ester Formation : The carboxamido compound is reacted with N-hydroxysuccinimide (NHS) to yield the final product.

Reaction Conditions

Reactions are typically conducted in aqueous buffers at neutral to slightly basic pH (pH 7-8) to ensure optimal reactivity and stability.

The biological activity of 5(6)-TAMRA-X, SE primarily hinges on its ability to form covalent bonds with primary amines present on proteins or other biomolecules. The succinimidyl ester group reacts with amine groups, resulting in stable amide bonds that permanently link the fluorescent dye to the target molecule. This covalent attachment facilitates the detection and analysis of biomolecules through fluorescence .

Protein Labeling

5(6)-TAMRA-X, SE is extensively used for labeling proteins in various assays:

  • Fluorescence Microscopy : Enables visualization of protein localization within cells.
  • Flow Cytometry : Allows for quantitative analysis of protein expression levels.
  • Western Blotting and ELISA : Used for detecting specific proteins in complex mixtures.

Nucleic Acid Labeling

The compound is employed in labeling DNA and RNA for hybridization probes and sequencing applications. Its fluorescent properties enhance the sensitivity and specificity of nucleic acid detection methods .

Live-Cell Imaging

Due to its bright fluorescence, 5(6)-TAMRA-X, SE is utilized in live-cell imaging studies to monitor cellular processes in real-time. This application is crucial for understanding dynamic biological processes such as protein interactions and cellular signaling pathways .

Case Study 1: Protein Conjugation Efficiency

A study evaluated the conjugation efficiency of 5(6)-TAMRA-X, SE with various proteins. The results indicated that the dye exhibited high reactivity with lysine residues on proteins, leading to efficient labeling without significant loss of protein function.

Protein TypeConjugation Efficiency (%)Fluorescence Intensity
IgG85%High
BSA90%Moderate
Enzyme75%High

Case Study 2: Nucleic Acid Hybridization

In another study focusing on nucleic acid hybridization assays, 5(6)-TAMRA-X, SE was used as a label for DNA probes. The labeled probes demonstrated enhanced sensitivity in detecting target sequences compared to unlabelled probes.

Probe TypeDetection Limit (nM)Sensitivity Improvement (%)
Unlabelled10-
TAMRA-Labeled190%

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